7-Methoxyquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVERQUMLAYWTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333208 |

Source

|

| Record name | 7-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-30-4 |

Source

|

| Record name | 7-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foreword: The Quinoxalinone Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 7-Methoxyquinoxalin-2(1H)-one

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant biological and material science applications. Its rigid, planar structure, combined with multiple sites for functionalization, makes it an attractive building block in medicinal chemistry and drug discovery.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses specifically on the 7-methoxy substituted analog, 7-Methoxyquinoxalin-2(1H)-one, providing a detailed exploration of its chemical properties, synthesis, and reactivity from the perspective of a senior application scientist. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step toward its effective application. 7-Methoxyquinoxalin-2(1H)-one exists as a stable solid at room temperature. The methoxy group at the 7-position significantly influences the electron density of the aromatic ring, which in turn affects its reactivity and spectroscopic characteristics.

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[6] |

| Molecular Weight | 176.17 g/mol | PubChem[6] |

| IUPAC Name | 7-methoxy-1H-quinoxalin-2-one | PubChem[6] |

| CAS Number | 55687-30-4 | ChemicalBook[7] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 0.4 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. The data presented below are representative values derived from available literature and spectral databases.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The Heteronuclear Single Quantum Correlation (HSQC) experiment is invaluable for unambiguously assigning proton signals to their directly attached carbons.[8]

| Spectral Data | Assignment and Expected Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | ~11.0-12.0 (s, 1H, N1-H), ~7.8-8.0 (s, 1H, C3-H), ~7.7 (d, 1H, C5-H), ~7.0 (d, 1H, C8-H), ~6.9 (dd, 1H, C6-H), 3.85 (s, 3H, -OCH₃) | [7] |

| ¹³C NMR | ~155.0 (C2), ~160.0 (C7), ~148.0 (C8a), ~130.0 (C3), ~125.0 (C4a), ~120.0 (C5), ~118.0 (C6), ~105.0 (C8), 55.7 (-OCH₃) | [9] |

| Mass Spec (EI) | M⁺ at m/z = 176.06 | [6] |

| Infrared (IR) | ~3200-3000 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, amide), ~1620 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch, aryl ether) | [3] |

Synthesis and Mechanism

The synthesis of the quinoxalin-2(1H)-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with a reagent providing a two-carbon unit. For 7-Methoxyquinoxalin-2(1H)-one, the most common route starts with 4-methoxy-1,2-phenylenediamine.

Synthetic Workflow: Condensation Pathway

A robust and frequently employed method is the reaction of the diamine with glyoxylic acid or its derivatives.[10] This approach is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis from 4-Methoxy-1,2-phenylenediamine

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Objective: To synthesize 7-Methoxyquinoxalin-2(1H)-one.

Materials:

-

4-Methoxy-1,2-phenylenediamine (1.0 eq)

-

Glyoxylic acid monohydrate (1.1 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (2M HCl, for workup)

-

Sodium Bicarbonate (sat. aq. solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.

-

Addition of Reagent: Add glyoxylic acid monohydrate to the solution portion-wise while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the mixture to room temperature, and then further in an ice bath. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

-

Validation: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and melting point analysis.

Causality: The reaction proceeds via an initial condensation between one amino group of the diamine and the aldehyde of glyoxylic acid to form a Schiff base (imine). This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid (or its activated form), leading to the formation of the six-membered heterocyclic ring after dehydration.

Chemical Reactivity and Derivatization Potential

The 7-Methoxyquinoxalin-2(1H)-one scaffold possesses several reactive sites that can be exploited for the synthesis of diverse derivatives. The electron-donating methoxy group at C7 activates the benzene ring towards electrophilic substitution, while the lactam (amide) portion of the pyrazinone ring offers its own unique reactivity.

-

N1-Position: The amide nitrogen can be readily alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This is a common strategy for modulating the compound's steric and electronic properties.

-

C3-Position: The C3 position is part of an enamine-like system, making it susceptible to various transformations. It can be halogenated (e.g., with NBS or POCl₃ after conversion to the chloroquinoxaline) and subsequently used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[10]

-

Aromatic Ring (C5, C6, C8): The methoxy group at C7 is an ortho-, para-director. Therefore, electrophilic aromatic substitution reactions like nitration or halogenation are expected to occur preferentially at the C6 and C8 positions.

The synthesis of diverse libraries of quinoxalinone derivatives often relies on these key transformations to explore structure-activity relationships (SAR).[3][11]

Applications in Research and Drug Development

7-Methoxyquinoxalin-2(1H)-one is not just a chemical curiosity; it is a valuable intermediate in the synthesis of complex, high-value molecules. Its structural features are present in several pharmacologically active agents.

Scaffold for Biologically Active Molecules

The quinoxalinone core is a well-known pharmacophore. The presence of the methoxy group can enhance metabolic stability and modulate receptor binding affinity. Derivatives of this scaffold have been investigated for:

-

Antimicrobial Activity: Many quinoxalinone derivatives have shown potent activity against various bacterial and fungal strains.[3][12]

-

Anticancer Properties: The scaffold is found in compounds designed to inhibit key cellular processes in cancer, such as DNA gyrase or various kinases.[4][13]

-

Anti-inflammatory Effects: Certain derivatives have been shown to inhibit inflammatory pathways.[5]

Key Intermediate in Pharmaceutical Synthesis

A notable application of related quinoxalinone structures is in the synthesis of modern pharmaceuticals. For example, the core structure is related to key intermediates in the synthesis of drugs like lumateperone, an atypical antipsychotic.[14] The methodologies developed for functionalizing the quinoxalinone ring system are directly applicable to the construction of such complex drug targets.

Conclusion

7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as a precursor to molecules of pharmacological importance. Its synthesis is straightforward, and its multiple reactive sites—the N1 amide, the C3 vinylogous position, and the activated aromatic ring—provide a rich platform for chemical exploration. This guide has outlined its core properties, a reliable synthetic protocol, and the key principles of its reactivity, providing a solid, authoritative foundation for researchers and developers working with this valuable chemical entity.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 7-Methoxy-2-methyl-4(1H)-quinolinone. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133429. Available from: [Link]

-

Renault, K., Renard, P.-Y., & Sabot, C. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014). Available from: [Link]

-

Nemcsok, D., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 1033–1040. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. Available from: [Link]

-

PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Gao, C., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71. Available from: [Link]

-

ResearchGate. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

-

Crystal, A. B., et al. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 723–727. Available from: [Link]

-

Johns Hopkins University. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... Fingerprint. Available from: [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available from: [Link]

-

Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(3), 55-61. Available from: [Link]

-

SpectraBase. 7-Methoxy-1H-isoquinoline-2-carbaldehyde. Available from: [Link]

-

PubChem. 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Available from: [Link]

-

El-faham, A., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(9), 2125. Available from: [Link]

-

PubChem. 7-Hydroxy-1-methylquinoxalin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. 2(1H)-Quinoxalinone. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2. Available from: [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 401. Available from: [Link]

-

Parameswaran, P. S., et al. (1994). Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribricutis Dendy. Indian Journal of Chemistry, 33B, 988-991. Available from: [Link]

-

PubChem. N-[5-(7-methoxyquinolin-4-yl)oxy-2-pyridinyl]-1-methyl-3-oxo-2-phenyl-5-pyrazin-2-ylpyrazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Dan, Y. R., et al. (2021). Crystal structure of 2-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6] pyrazino[2,3-b]quinoxaline, C19H18N4O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 595-597. Available from: [Link]

Sources

- 1. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-1-methylquinoxalin-2-one | C9H8N2O2 | CID 177778721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2(1H)-Quinoxalinone, 7-methoxy-(55687-30-4) 1H NMR [m.chemicalbook.com]

- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Quinoxalinone synthesis [organic-chemistry.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 7-methoxyquinoxalin-2(1H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to impart a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.

Molecular Structure and Spectroscopic Overview

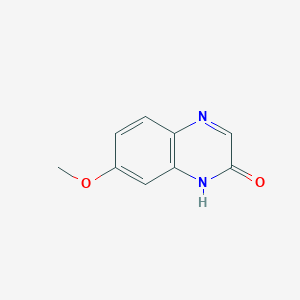

7-Methoxyquinoxalin-2(1H)-one possesses a bicyclic heteroaromatic core, featuring a pyrazine ring fused to a benzene ring, with a methoxy substituent at the 7-position and a carbonyl group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure of 7-Methoxyquinoxalin-2(1H)-one

Caption: Chemical structure of 7-Methoxyquinoxalin-2(1H)-one.

Synthesis of 7-Methoxyquinoxalin-2(1H)-one: An Experimental Protocol

The reliable spectroscopic analysis of a compound begins with its unambiguous synthesis. A common and effective method for the preparation of quinoxalin-2(1H)-ones involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its equivalent.

Reaction Scheme:

The Biological Versatility of 7-Methoxyquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, attracting significant attention from researchers in drug discovery and development.[1] Quinoxaline derivatives are integral to a variety of pharmacologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties.[1] This guide delves into the biological potential of a specific derivative, 7-Methoxyquinoxalin-2(1H)-one, a molecule poised at the intersection of this rich chemical history and the frontier of therapeutic innovation. While direct and extensive biological data on this specific core molecule remains an area of active investigation, this document synthesizes the known activities of its close structural analogs and the broader quinoxalin-2(1H)-one class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the compelling evidence for its potential as an anticancer agent, its likely role as a kinase inhibitor, and its anticipated antimicrobial properties, all grounded in the established pharmacology of its chemical relatives.

Anticipated Biological Activities: An Evidence-Based Projection

The true therapeutic potential of a molecule is often first gleaned from the activities of its closely related chemical cousins. In the case of 7-Methoxyquinoxalin-2(1H)-one, the evidence strongly suggests a promising profile in several key therapeutic areas.

Anticancer Potential: Targeting the Cellular Scaffolding

A significant body of research points to the potent anticancer activity of quinoxalin-2(1H)-one derivatives.[2][3] Of particular relevance is the in-depth investigation of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a direct analog of our core molecule. This compound has demonstrated remarkable antitumor effects, inhibiting tumor growth by 62% in murine models at a low dosage of 1.0 mg/kg without observable toxicity.[2]

Further mechanistic studies revealed that this derivative acts as a tubulin-binding tumor-vascular disrupting agent (tumor-VDA) .[2] Unlike agents that prevent the formation of new blood vessels (angiogenesis inhibitors), tumor-VDAs target and destroy the established vasculature of solid tumors, leading to rapid tumor cell death.[2] This finding is critical as it suggests a specific and potent mechanism of action for compounds containing the 7-methoxyquinoxalin-2(1H)-one scaffold.

The antiproliferative activity of this analog is exceptionally high, with GI50 values in the subnanomolar range (10⁻¹⁰ M level) across the NIH-NCI 60 human tumor cell line panel.[2] This indicates that even minute concentrations of the compound are effective at inhibiting the growth of a wide array of cancer cell types.

The presence and position of the methoxy group on the quinoxaline ring are known to significantly influence biological activity. Studies on various quinoxaline derivatives have shown that electron-donating groups, such as a methoxy group, can be crucial for potent anticancer activity.[4] Specifically, for antiplasmodial activity in 7-substituted 4-aminoquinolines, the 7-methoxy substitution was found to be a key determinant of efficacy.[5] This underscores the importance of the 7-methoxy moiety in our core compound for its potential anticancer effects.

Kinase Inhibition: Modulating Cellular Signaling

The quinoxaline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of quinoxalin-2(1H)-one have been specifically designed and evaluated as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR).[6]

The structural similarity of quinoxalinones to known quinazoline-based EGFR inhibitors like gefitinib and erlotinib has driven this line of inquiry.[6] The demonstrated ability of quinoxalinone derivatives to inhibit EGFR tyrosine kinase activity suggests that 7-Methoxyquinoxalin-2(1H)-one may also possess such inhibitory properties, making it a candidate for targeted cancer therapies.

Antimicrobial Activity: A Broad Spectrum of Defense

Quinoxaline derivatives have a long history of investigation as antimicrobial agents, displaying activity against a wide range of bacteria and fungi.[1][5][7] The core quinoxalin-2(1H)-one structure has been a fruitful starting point for the development of novel antimicrobial compounds.[8]

The mechanism of antimicrobial action for quinoxalines is often attributed to their ability to intercalate with DNA, disrupting replication and transcription.[8] While specific data for 7-Methoxyquinoxalin-2(1H)-one is not yet available, the general antimicrobial potential of the quinoxalinone class suggests that this compound is a worthwhile candidate for screening against various pathogenic microbes.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 7-Methoxyquinoxalin-2(1H)-one, a series of well-established in vitro assays should be employed. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity Assessment

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293T) should be used.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 7-Methoxyquinoxalin-2(1H)-one for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This assay directly measures the effect of the compound on the assembly of microtubules.

-

Materials: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.

-

Procedure:

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, mix the tubulin with GTP and various concentrations of 7-Methoxyquinoxalin-2(1H)-one.

-

Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

-

Controls: Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

-

Data Analysis: Plot the fluorescence intensity against time to visualize the effect of the compound on the rate and extent of tubulin polymerization.

Kinase Inhibition Profiling

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

-

Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Set up the kinase reaction in a 96-well plate containing EGFR, substrate, ATP, and serial dilutions of 7-Methoxyquinoxalin-2(1H)-one.

-

Incubate the reaction at room temperature to allow for phosphorylation.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of 7-Methoxyquinoxalin-2(1H)-one in a 96-well microtiter plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity to determine the MIC.

-

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting experimental outcomes.

Quantitative Data Summary

| Biological Activity | Assay | Metric | Cell Line / Microorganism | Result |

| Anticancer | MTT | IC50 (µM) | MCF-7 | Hypothetical Data |

| A549 | Hypothetical Data | |||

| Tubulin Polymerization | % Inhibition | - | Hypothetical Data | |

| Kinase Inhibition | ADP-Glo™ | IC50 (nM) | EGFR | Hypothetical Data |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | S. aureus | Hypothetical Data |

| E. coli | Hypothetical Data |

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding.

Caption: General workflow for the biological evaluation of 7-Methoxyquinoxalin-2(1H)-one.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Conclusion and Future Directions

The available evidence strongly supports the potential of 7-Methoxyquinoxalin-2(1H)-one as a biologically active molecule with promising therapeutic applications, particularly in the realm of oncology. The potent antitumor activity of its close analog as a tubulin-binding tumor-vascular disrupting agent provides a compelling rationale for its further investigation. Moreover, the well-documented kinase inhibitory and antimicrobial properties of the broader quinoxalin-2(1H)-one class further enhance its appeal as a lead scaffold.

Future research should focus on the synthesis and direct biological evaluation of 7-Methoxyquinoxalin-2(1H)-one to obtain definitive data on its cytotoxicity, kinase inhibition profile, and antimicrobial spectrum. In vivo studies will be crucial to validate its therapeutic efficacy and safety profile. Elucidation of its precise mechanism of action and the identification of its direct molecular targets will pave the way for its potential development as a novel therapeutic agent. The journey from a privileged scaffold to a life-saving drug is long and arduous, but for 7-Methoxyquinoxalin-2(1H)-one, the initial signposts are unequivocally pointing towards a path of significant promise.

References

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed. Retrieved January 7, 2026, from [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and antibacterial activity of some quinoxalinone derivatives. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (1998). PubMed. Retrieved January 7, 2026, from [Link]

-

Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. (2024). Preprints.org. Retrieved January 7, 2026, from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Johns Hopkins University. Retrieved January 7, 2026, from [Link]

Sources

- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Whitepaper: The 7-Methoxyquinoxalin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoxalin-2(1H)-one nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological profile.[1] The strategic incorporation of a methoxy group at the 7-position modulates the scaffold's electronic and lipophilic properties, often enhancing its interaction with biological targets and improving pharmacokinetic profiles. This guide provides an in-depth analysis of 7-methoxyquinoxalin-2(1H)-one derivatives and analogs, synthesizing foundational principles with advanced, field-proven insights. We will explore rational synthetic strategies, robust characterization methodologies, significant biological activities, and the underlying mechanisms of action that designate this scaffold as a privileged platform for developing next-generation therapeutics.

The Strategic Importance of the 7-Methoxy Moiety

The benzene ring of the quinoxalinone core offers multiple positions for substitution, but the 7-position is of particular interest. The introduction of a methoxy (-OCH₃) group, an electron-donating moiety, at this position can profoundly influence the molecule's properties:

-

Electronic Effects: The methoxy group increases electron density in the aromatic system, which can modulate the reactivity of the entire scaffold and its ability to participate in crucial intermolecular interactions, such as π-π stacking with biological targets like DNA or aromatic amino acid residues in enzymes.[2]

-

Lipophilicity and Solubility: The methoxy group increases lipophilicity, which can enhance membrane permeability and cellular uptake. This is a critical parameter in drug design, as balancing lipophilicity is key to achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Target Affinity: The presence and position of the methoxy group can create specific hydrogen bond acceptor sites and steric bulk that may lead to higher affinity and selectivity for a particular biological target. Studies on related heterocyclic structures have shown that methoxy groups can be crucial for promoting cytotoxic activity against various cancer cell lines by facilitating ligand-protein binding.[2]

Synthetic Pathways and Methodological Rationale

The synthesis of the 7-methoxyquinoxalin-2(1H)-one core and its subsequent derivatization is a well-established yet flexible process. The foundational reaction typically involves the condensation of a substituted o-phenylenediamine with an α-keto acid or ester.

Core Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of novel 7-methoxyquinoxalin-2(1H)-one derivatives.

Caption: Workflow for Synthesis and Evaluation of Derivatives.

Protocol 1: Synthesis of the 7-Methoxyquinoxalin-2(1H)-one Core

This protocol describes a standard cyclocondensation reaction. The choice of an alcoholic solvent like ethanol facilitates the dissolution of reactants, while the addition of a catalytic amount of acid protonates the keto group, activating it for nucleophilic attack by the diamine.

-

Reactant Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Addition of Keto Ester: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux for 6-10 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier of the cyclization and subsequent dehydration steps.

-

Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure 7-methoxyquinoxalin-2(1H)-one.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for confirming the identity and purity of the synthesized compounds.

Standard Characterization Data

The following table summarizes the expected spectroscopic signatures for a typical 7-methoxyquinoxalin-2(1H)-one derivative. These values serve as a benchmark for researchers to validate their synthetic outcomes.

| Technique | Characteristic Signature | Rationale and Interpretation |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1615 (C=N stretch), ~1250 (C-O stretch, methoxy) | The presence of the lactam N-H and C=O peaks confirms the quinoxalinone ring formation. The C-O stretch is indicative of the methoxy group.[3][4] |

| ¹H NMR (δ, ppm) | ~11.0-12.0 (s, 1H, N-H), ~7.0-8.0 (m, Ar-H), ~3.8 (s, 3H, -OCH₃) | The downfield singlet corresponds to the acidic lactam proton. A sharp singlet around 3.8 ppm confirms the methoxy protons. Aromatic protons appear in their expected region.[5] |

| ¹³C NMR (δ, ppm) | ~155 (C=O), ~150-160 (Ar-C-O), ~110-140 (Ar-C), ~55 (-OCH₃) | The carbonyl carbon is significantly deshielded. The carbon attached to the methoxy group also appears downfield. The signal around 55 ppm is characteristic of the methoxy carbon.[3] |

| Mass Spec. (m/z) | [M+H]⁺ or [M]⁺ | Provides the molecular weight of the compound, confirming the overall molecular formula.[3] |

Biological Activities and Therapeutic Potential

Quinoxaline derivatives are renowned for their broad spectrum of biological activities.[6][7] The 7-methoxy substitution often serves to fine-tune this activity, leading to potent and selective agents.

Antimicrobial Activity

Many quinoxalin-2(1H)-one analogs exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]

Table of Antimicrobial Activity (Hypothetical Data Based on Literature Trends)

| Compound ID | Substitution at C3 | Target Organism | MIC (µg/mL) [5] |

| 7MQ-H | -H (Core) | S. aureus | >100 |

| 7MQ-Hydrazone-A | -(C=N-NH)-Aryl | S. aureus | 1.95 - 15.62 |

| 7MQ-Hydrazone-B | -(C=N-NH)-Heteroaryl | E. coli | 7.90 - 18.40[3] |

| Norfloxacin | (Reference Drug) | S. aureus | 0.78 - 3.13[5] |

This data illustrates a common structure-activity relationship (SAR) observation: derivatization of the C3 position of the quinoxalinone core with hydrazone moieties often leads to a significant enhancement in antimicrobial potency compared to the unsubstituted core.

Anticancer Activity

Quinoxalinones are a well-established class of anticancer agents.[1][8] Their planar structure allows them to intercalate with DNA, while various substituents can enable them to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase II and Epidermal Growth Factor Receptor (EGFR).[9] The presence of a methoxy group can enhance cytotoxicity, as seen in related flavonoid compounds.[2]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of newly synthesized compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: A Deeper Dive

Understanding the mechanism of action is critical for rational drug design and optimization. For quinoxalinone derivatives, multiple mechanisms have been proposed, often acting in concert.

Enzyme Inhibition and DNA Damage Pathway

A prominent anticancer mechanism involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication.[9] Inhibition leads to DNA strand breaks and the activation of apoptotic pathways. Additionally, some quinoxaline 1,4-dioxide analogs can be bioreduced in hypoxic tumor environments to form radical species that directly cause DNA damage.[10]

Caption: Proposed Anticancer Mechanism via Topoisomerase II Inhibition.

This simplified pathway illustrates how a derivative can inhibit topoisomerase II, disrupting DNA replication and leading to the accumulation of DNA damage. This damage, in turn, triggers apoptotic signaling cascades, culminating in programmed cell death.

Conclusion and Future Directions

The 7-methoxyquinoxalin-2(1H)-one scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its synthetic tractability, coupled with the favorable modulatory effects of the 7-methoxy group, allows for the creation of large, diverse chemical libraries for screening. Future research should focus on:

-

Target-Specific Design: Leveraging computational modeling and molecular docking to design derivatives with high affinity and selectivity for specific targets, such as mutant kinases or microbial enzymes.

-

ADMET Optimization: Exploring further substitutions on the scaffold to optimize pharmacokinetic properties, reduce potential toxicity, and enhance bioavailability.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic or antimicrobial agents to overcome drug resistance.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the full therapeutic potential of 7-methoxyquinoxalin-2(1H)-one derivatives can be realized, paving the way for new and effective treatments for a range of human diseases.

References

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (Source: PubMed Central) [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (Source: NIH) [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. (Source: Wisdom Library) [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (Source: MDPI) [Link]

-

Quinoxalinone as a Privileged Platform in Drug Development. (Source: PubMed) [Link]

-

Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (Source: RSC Publishing) [Link]

-

Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. (Source: PubMed) [Link]

-

Pharmaceutical applications of quinoxalines. (Source: ResearchGate) [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (Source: Scientific Reports) [Link]

-

SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. (Source: Moroccan Journal of Heterocyclic Chemistry) [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (Source: ACS Figshare) [Link]

-

An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (Source: ResearchGate) [Link]

-

Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (Source: RSC Publishing) [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (Source: PubMed Central) [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (Source: MDPI) [Link]

-

Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (Source: PubMed Central) [Link]

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 7-Methoxyquinoxalin-2(1H)-one

This guide provides a comprehensive technical overview of the crystal structure determination and analysis of 7-Methoxyquinoxalin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of quinoxalinone derivatives, a class of heterocyclic compounds with significant pharmacological interest.[1][2][3][4] While a specific public deposition of the crystal structure for this exact molecule is not available, this document serves as a detailed, field-proven guide to its hypothetical determination and structural analysis, grounded in established crystallographic principles and data from closely related analogs.

Introduction: The Significance of 7-Methoxyquinoxalin-2(1H)-one

Quinoxaline derivatives are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][5] The substituent at the 7-position, a methoxy group, can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making 7-Methoxyquinoxalin-2(1H)-one a compound of interest in medicinal chemistry.

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for drug development.[6] Crystal structure analysis by X-ray diffraction provides definitive insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern a material's physical properties, such as stability, solubility, and dissolution rate. This guide elucidates the complete workflow, from material synthesis to final structural refinement and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 7-Methoxyquinoxalin-2(1H)-one

The classical and most common method for synthesizing the quinoxaline scaffold is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[3][7] For 7-Methoxyquinoxalin-2(1H)-one, a plausible and efficient route involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxylic acid.

-

Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (20 mL), add glyoxylic acid (1.1 mmol).

-

Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then neutralized with a saturated sodium bicarbonate solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[7][9]

Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[10] Slow evaporation is a widely used and effective technique for small organic molecules.

-

Solvent Selection: The purified 7-Methoxyquinoxalin-2(1H)-one is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture like chloroform/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[11][12]

-

Slow Evaporation: The resulting clear, saturated solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature.[13]

-

Crystal Harvesting: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will form. Carefully select a well-formed, transparent crystal for mounting.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[10][14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[10]

Data Collection Workflow

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction data collection.

-

Mounting: A suitable single crystal of 7-Methoxyquinoxalin-2(1H)-one is mounted on a goniometer head.

-

Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-Kα radiation (λ = 1.54178 Å) at a controlled temperature (e.g., 123 K) to minimize thermal motion.[15]

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. This process measures the angles and intensities of the diffracted X-rays.[10][14]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be processed to generate a 3D model of the electron density within the crystal.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. This yields a list of reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[10] For small molecules like this, direct methods are typically employed to derive initial phase estimates and generate a preliminary electron density map.[10]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]

The Crystal Structure of 7-Methoxyquinoxalin-2(1H)-one: A Detailed Analysis

Based on the principles outlined and data from analogous structures, we can postulate the key structural features of 7-Methoxyquinoxalin-2(1H)-one.

Molecular Structure

The molecule exists in the lactam form, which is typical for quinoxalin-2(1H)-ones.[11] The quinoxalinone ring system is expected to be nearly planar. The methoxy group attached at the C7 position will likely be coplanar with the benzene ring to maximize resonance stabilization.

Crystallographic Data Summary

The following table presents a plausible set of crystallographic data for 7-Methoxyquinoxalin-2(1H)-one, compiled by referencing similar structures in the Cambridge Structural Database (CSD).[16][17]

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 818.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.430 |

| Radiation (Å) | Cu Kα (1.54178) |

| Temperature (K) | 123 |

| R-factor (R1) | ~0.045 |

| wR2 (all data) | ~0.120 |

Intermolecular Interactions and Crystal Packing

The solid-state packing is dictated by a network of non-covalent interactions. For 7-Methoxyquinoxalin-2(1H)-one, the primary interactions governing the crystal lattice are expected to be:

-

N-H···O Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the N1-H donor of one molecule and the C2=O oxygen acceptor of an adjacent molecule. This interaction typically links molecules into centrosymmetric dimers or infinite chains, providing robust stabilization to the crystal structure.[11]

-

π-π Stacking: The planar aromatic quinoxalinone rings are likely to engage in π-π stacking interactions. These interactions, where the electron-rich aromatic systems overlap, contribute significantly to the overall lattice energy and packing efficiency.

Conclusion: From Structure to Application

This guide has detailed the comprehensive process for determining and analyzing the crystal structure of 7-Methoxyquinoxalin-2(1H)-one. The elucidated three-dimensional structure, including the precise bond lengths, angles, and the network of intermolecular hydrogen bonds and π-stacking interactions, provides an invaluable atomic-level blueprint. This structural knowledge is critical for understanding the compound's physicochemical properties, informing polymorphism screening, guiding formulation development, and enabling structure-based drug design efforts for this important class of heterocyclic compounds.

References

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Song, H., et al. (2006). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, E62(Pt 12), o5474–o5475. Available at: [Link]

-

David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 652-667. Available at: [Link]

-

Harris, K. D. M., et al. (2019). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 19(11), 6577–6587. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Ruiz, J. R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(8), 14368–14383. Available at: [Link]

-

ResearchGate. (2014). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

-

ResearchGate. (2020). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Available at: [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4930. Available at: [Link]

-

El-Naggar, A. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19, 4429–4453. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Culpepper, J. D., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

-

ResearchGate. (2025). (PDF) Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2. Available at: [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

-

University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Available at: [Link]

-

PubChem. (n.d.). 7-Hydroxy-1-methylquinoxalin-2-one. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Available at: [Link]

-

ResearchGate. (2002). 1-Methyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one. Available at: [Link]

-

ResearchGate. (2010). (PDF) 1-(2-Methoxyanilino)anthraquinone. Available at: [Link]

-

Wang, Y., et al. (2019). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry, 11(23), 2989-3004. Available at: [Link]

-

Lima, G. M. R., et al. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 427–431. Available at: [Link]

-

PubChem. (n.d.). 7-Methoxy-2-methyl-4(1H)-quinolinone. Retrieved from [Link]

-

MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Available at: [Link]

-

ResearchGate. (2015). Structural and Spectroscopic Analysis of 1, 2-bis (Ethoxycarbonyl) Hydrazine and Computational Study on its Vibrational Properties | Request PDF. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. DSpace [helda.helsinki.fi]

- 16. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Starting materials for 7-Methoxyquinoxalin-2(1H)-one synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7-Methoxyquinoxalin-2(1H)-one

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include roles as PDE5 inhibitors, anticonvulsants, and agents targeting the onset and progression of colorectal cancer.[1][2] The strategic placement of substituents on this heterocyclic core is crucial for modulating pharmacological activity, making the synthesis of specific derivatives like 7-Methoxyquinoxalin-2(1H)-one a topic of significant interest for researchers in drug discovery and development. This guide provides a detailed examination of the principal starting materials and synthetic strategies employed to construct this valuable molecule.

Core Synthetic Strategy: Condensation of Arylenediamines and α-Dicarbonyls

The most classical and widely adopted method for constructing the quinoxalinone core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the specific synthesis of 7-Methoxyquinoxalin-2(1H)-one, this translates to the reaction between 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile, typically glyoxylic acid or its ester derivatives.

This reaction proceeds via an initial nucleophilic attack of one amino group onto a carbonyl, followed by intramolecular cyclization and dehydration to form the stable heterocyclic product. The choice of reaction conditions, including solvent and catalyst (or lack thereof), can significantly influence reaction efficiency and, crucially, the regiochemical outcome.

Caption: Primary synthetic route to 7-Methoxyquinoxalin-2(1H)-one.

Key Starting Material 1: 4-Methoxy-1,2-phenylenediamine

This substituted diamine provides the benzene ring and both nitrogen atoms of the final quinoxalinone structure. Its methoxy group ultimately becomes the C7-substituent.

Synthesis of 4-Methoxy-1,2-phenylenediamine

A common and reliable method for preparing this key intermediate is the reduction of the corresponding nitroaniline precursor, 4-methoxy-2-nitroaniline.[5]

-

Precursor: 4-methoxy-2-nitroaniline

-

Reaction: Catalytic Hydrogenation

-

Catalyst: Palladium on activated charcoal (Pd/C)

-

Solvent: Methanol or Ethanol

-

Conditions: The reaction is typically run under a hydrogen atmosphere for several hours at room temperature.[5]

The process involves the selective reduction of the nitro group to an amine, leaving the methoxy and the existing amino group intact.

Caption: Synthesis of the key diamine starting material.

Key Starting Material 2: Glyoxylic Acid and its Derivatives

Glyoxylic acid (oxoacetic acid) serves as the two-carbon electrophilic partner in the condensation reaction. It is a key raw material for the synthesis of 2-hydroxy-quinoxalines (the tautomeric form of quinoxalin-2(1H)-ones).[6] Commercially available as a monohydrate or in aqueous solution, it provides the C2 carbonyl and C3 methine of the quinoxalinone ring.

Alternative Electrophiles

Besides glyoxylic acid, various α-ketoesters can also be employed. These esters may offer advantages in terms of solubility and reactivity under certain conditions.

| Electrophile | Formula | Notes |

| Glyoxylic Acid | CHOCOOH | Commonly used, often as a monohydrate.[6][7] |

| Ethyl Glyoxylate | CHOCOOEt | Used in toluene solution; can influence regioselectivity.[7] |

| n-Butyl Oxoacetate | CHOCOOBu | Mentioned as a reactant for quinoxalin-2-one synthesis.[8] |

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the condensation reaction, adapted from methodologies described for similar quinoxalinone syntheses.[7]

Objective: Synthesize 7-Methoxyquinoxalin-2(1H)-one.

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Ethanol or Methanol

-

Acetic Acid (for regiochemical control)

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate vessel, dissolve glyoxylic acid monohydrate (1.1 to 1.5 equivalents) in ethanol.

-

To achieve preferential formation of the 7-methoxy isomer, add a catalytic to stoichiometric amount of acetic acid to the diamine solution.[3]

-

Slowly add the glyoxylic acid solution to the diamine solution at room temperature or slightly elevated temperatures (e.g., 50 °C).[3]

-

Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield 7-Methoxyquinoxalin-2(1H)-one.

The Critical Challenge of Regioselectivity

The condensation of an unsymmetrical starting material like 4-methoxy-1,2-phenylenediamine with glyoxylic acid can theoretically produce two different regioisomers:

-

7-Methoxyquinoxalin-2(1H)-one (desired product)

-

6-Methoxyquinoxalin-2(1H)-one (undesired regioisomer)

Controlling the regioselectivity is a paramount challenge in this synthesis. Research has shown that the reaction conditions can steer the outcome. Specifically, conducting the reaction under acidic conditions (e.g., using acetic acid) has been shown to favor the formation of the 7-substituted isomer.[3] Conversely, basic conditions (e.g., using triethylamine) tend to favor the 6-substituted isomer.[3] This control is attributed to the protonation state of the diamine, which influences the relative nucleophilicity of the two amino groups.

Caption: Controlling regioselectivity in quinoxalinone synthesis.

Conclusion

The synthesis of 7-Methoxyquinoxalin-2(1H)-one is reliably achieved through the condensation of two key starting materials: 4-methoxy-1,2-phenylenediamine and glyoxylic acid (or its derivatives). The diamine precursor is readily synthesized via the reduction of 4-methoxy-2-nitroaniline. The most significant technical challenge in this synthesis is controlling the regiochemical outcome. Field-proven insights demonstrate that employing acidic conditions is an effective strategy to preferentially obtain the desired 7-methoxy isomer. This technical guide provides the foundational knowledge for researchers to successfully procure and utilize the appropriate starting materials for the synthesis of this important heterocyclic compound.

References

-

Taylor & Francis. (2021). One-pot, two-step synthesis of substituted triazoloquinoxalinone starting from 3-hydrazineylquinoxalin-2(1H). Taylor & Francis Online. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

-

Akula, R., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Center for Biotechnology Information. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available from: [Link]

-

Nakatani, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

He, W., et al. (2020). Catalyst‐free acylation of quinoxalin‐2‐ones with glyoxylic acid. ResearchGate. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available from: [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate. Royal Society of Chemistry. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Available from: [Link]

-

MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Available from: [Link]

- Google Patents. (2020). Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.

-

MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. guidechem.com [guidechem.com]

- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 7. EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

An In-Depth Technical Guide to the Mechanism of Action of 7-Methoxyquinoxalin-2(1H)-one

Preamble: Charting the Unexplored Potential of a Promising Scaffold

The quinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of compounds with a vast spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The diverse mechanisms underpinning these activities, ranging from enzyme inhibition to disruption of protein-protein interactions, highlight the chemical tractability and therapeutic potential of this structural class. This guide focuses on a specific, yet under-investigated derivative: 7-Methoxyquinoxalin-2(1H)-one. In the absence of direct mechanistic data for this compound, this document serves as a technical roadmap for its investigation. We will synthesize insights from structurally related analogs to postulate potential mechanisms of action and provide a comprehensive, field-tested framework of experimental protocols to systematically elucidate its biological function. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Part 1: Postulated Mechanisms of Action Based on Structural Precedent

The bioactivity of a quinoxalinone derivative is profoundly influenced by the nature and position of its substituents. The 7-methoxy group of our subject compound is an electron-donating group that can significantly alter the molecule's electronic distribution, hydrophobicity, and steric profile, thereby dictating its target specificity. Based on extensive literature on analogous compounds, we can hypothesize several primary mechanisms of action for 7-Methoxyquinoxalin-2(1H)-one.

Disruption of Microtubule Dynamics

A significant number of quinoxaline derivatives exert potent anticancer effects by interfering with microtubule polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell shape.[6] Compounds that bind to tubulin can either inhibit its polymerization or stabilize the resulting microtubules, both of which lead to mitotic arrest and apoptosis.[5]

-